molecular formula C14H16N2O B8757694 6-(3-propan-2-ylphenoxy)pyridin-3-amine

6-(3-propan-2-ylphenoxy)pyridin-3-amine

Cat. No.: B8757694
M. Wt: 228.29 g/mol
InChI Key: ZKYXOCLYPZRQDO-UHFFFAOYSA-N
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Description

6-(3-propan-2-ylphenoxy)pyridin-3-amine is a chemical compound with the molecular formula C14H16N2O2 It is characterized by the presence of a pyridine ring substituted with an amine group and an ether linkage to a phenyl group bearing an isopropyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-propan-2-ylphenoxy)pyridin-3-amine typically involves the reaction of 3-(1-methylethyl)phenol with 3-chloropyridine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the ether linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

6-(3-propan-2-ylphenoxy)pyridin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

6-(3-propan-2-ylphenoxy)pyridin-3-amine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.

    Industry: It may be used in the production of specialty chemicals or as a precursor in the synthesis of materials with specific properties.

Mechanism of Action

The mechanism of action of 6-(3-propan-2-ylphenoxy)pyridin-3-amine involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to changes in cellular pathways and biological responses.

Comparison with Similar Compounds

Similar Compounds

  • 6-{[3-(1-Methylethyl)phenyl]oxy}-2-pyridinamine
  • 6-{[3-(1-Methylethyl)phenyl]oxy}-4-pyridinamine

Uniqueness

6-(3-propan-2-ylphenoxy)pyridin-3-amine is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and binding properties. This uniqueness makes it a valuable compound for targeted applications in research and industry.

Properties

Molecular Formula

C14H16N2O

Molecular Weight

228.29 g/mol

IUPAC Name

6-(3-propan-2-ylphenoxy)pyridin-3-amine

InChI

InChI=1S/C14H16N2O/c1-10(2)11-4-3-5-13(8-11)17-14-7-6-12(15)9-16-14/h3-10H,15H2,1-2H3

InChI Key

ZKYXOCLYPZRQDO-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=CC=C1)OC2=NC=C(C=C2)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-{[3-(1-methylethyl)phenyl]oxy}-5-nitropyridine (Intermediate 23, 1.39 g) was dissolved in ethanol (25 mL). Hydrazine monohydrate (0.524 mL, 1076 mmol) and palladium on carbon (401 mg, 0.377 mmol) were added. The reaction mixture was heated at reflux under argon for 1 hour. The reaction was cooled down and then filtered on celite. The organic phase was evaporated under vacuum. The residue was purified by flash chromatography on silica (Companion instrument, 120 g silica cartridge, gradient cyclohexane/ethylacetate from 100/0 to 30/70 in 15 min then 30/70 during 30 min). Evaporation afforded the title compound as a yellow oil (821 mg).
Quantity
1.39 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
0.524 mL
Type
reactant
Reaction Step Two
Quantity
401 mg
Type
catalyst
Reaction Step Two

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